molecular formula C22H27N5O3 B2816407 N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1217073-63-6

N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide

Cat. No. B2816407
CAS RN: 1217073-63-6
M. Wt: 409.49
InChI Key: WKMGBXRVXVJMDU-UHFFFAOYSA-N
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Description

“N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazinyl group, and a phenylthio group, along with a fluoro-methylphenyl group . These groups could potentially interact through a variety of non-covalent interactions, influencing the compound’s overall properties and behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like the amide, pyrazine, and thioether could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of various functional groups and the overall shape and size of the molecule would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Radiotracer for CB1 Cannabinoid Receptors

A compound structurally similar to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, has been synthesized and evaluated as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography. The synthesis process demonstrated the feasibility of nucleophilic displacement of bromide with [18F]fluoride (Katoch-Rouse & Horti, 2003).

Antitubercular and Antibacterial Activities

Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, similar in structure to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, have been synthesized and screened for their antitubercular and antibacterial activities. These derivatives, including difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives, showed more potent activity than reference drugs Pyrazinamide and Streptomycin (Bodige et al., 2020).

Glycine Transporter 1 Inhibitor

A structurally related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This inhibitor, along with its structurally diverse backup compound, exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, suggesting potential application in neuropsychiatric disorders (Yamamoto et al., 2016).

CB1 Cannabinoid Receptor Antagonists

Compounds structurally similar to N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide have been designed and synthesized as potent and selective brain cannabinoid CB1 receptor antagonists. These compounds have been explored for their potential therapeutic applications in antagonizing harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Met Kinase Inhibitor

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with a similar structure, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, indicating potential applications in cancer treatment (Schroeder et al., 2009).

Future Directions

The study of new compounds like “N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is crucial for the development of new drugs and materials. Future research could involve studying its synthesis, properties, and potential applications .

properties

IUPAC Name

6,8-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]-N-(2-methylpropyl)-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-13(2)10-23-21(29)19-15(4)20-22(30)27(24-12-26(20)16(19)5)11-18(28)25-17-8-6-7-14(3)9-17/h6-9,12-13H,10-11H2,1-5H3,(H,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGBXRVXVJMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-2-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

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